Diethyl 3-fluorobenzylmalonate
Overview
Description
Diethyl 3-fluorobenzylmalonate is an organic compound with the chemical formula C14H17FO4 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 3-fluorobenzyl group and two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-fluorobenzylmalonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with 3-fluorobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an anhydrous solvent like ethanol under reflux conditions. The general reaction scheme is as follows:
Preparation of Diethyl Malonate Enolate: Diethyl malonate is deprotonated using sodium ethoxide to form the enolate.
Alkylation: The enolate reacts with 3-fluorobenzyl bromide to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and recrystallization are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-fluorobenzylmalonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield 3-fluorobenzylacetate.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
3-Fluorobenzylacetate: Formed through decarboxylation.
3-Fluorobenzoic Acid: Formed through hydrolysis and subsequent oxidation.
Scientific Research Applications
Diethyl 3-fluorobenzylmalonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the synthesis of fluorine-containing drugs, which often exhibit enhanced biological activity and metabolic stability.
Material Science: The compound is used in the development of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl 3-fluorobenzylmalonate in biological systems involves its interaction with enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways. The ester groups facilitate its transport across cell membranes, allowing it to reach its molecular targets effectively.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A precursor in the synthesis of diethyl 3-fluorobenzylmalonate.
Diethyl Fluoromalonate: Similar in structure but lacks the benzyl group.
Diethyl Chloromalonate: Contains a chlorine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the 3-fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
diethyl 2-[(3-fluorophenyl)methyl]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAZXEUXJKRBTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)F)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287620 | |
Record name | diethyl 3-fluorobenzylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59223-73-3 | |
Record name | NSC51791 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 3-fluorobenzylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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